molecular formula C8H8BBrO2 B15157288 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B15157288
M. Wt: 226.86 g/mol
InChI Key: QLJACYVJZFJJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS 1268335-52-9) is a benzoxaborole-based chemical intermediate of significant interest in medicinal chemistry research. With the molecular formula C8H8BBrO2 and a molecular weight of 226.86 g/mol, this compound is characterized by the fusion of a benzene ring with a five-membered oxaborole ring . The reactive bromomethyl group at the 7-position makes it a versatile building block for the design and synthesis of novel bioactive molecules, particularly through further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions . Benzoxaborole derivatives have garnered attention due to their demonstrated potency in inhibiting key biological targets. A prominent mechanism of action for this class of compounds is the inhibition of aminoacyl-tRNA synthetases (such as Leucyl-tRNA Synthetase, LeuRS), which are essential enzymes for protein synthesis . This mechanism is well-established for approved benzoxaborole drugs like tavaborole (antifungal) and investigational compounds like ganfeborole (anti-tuberculosis) . Consequently, researchers utilize this compound as a key synthetic precursor in the development of potential new therapeutic agents with antifungal, antibacterial, and antiprotozoal activities . This product is intended for research purposes only and is not for human use. It must be handled by qualified laboratory personnel. Appropriate safety precautions must be observed, as the compound is classified with the signal word "Danger" and hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . For safe storage, it is recommended to be kept under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C8H8BBrO2

Molecular Weight

226.86 g/mol

IUPAC Name

7-(bromomethyl)-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C8H8BBrO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,11H,4-5H2

InChI Key

QLJACYVJZFJJNI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CBr)O

Origin of Product

United States

Preparation Methods

Boron-Enriched Aromatic Scaffolds

Benzoxaborole derivatives are typically constructed from 2-formylphenylboronic acid, which undergoes cyclization under acidic conditions to form the oxaborole ring. For the target compound, this scaffold must be functionalized at the 7-position, necessitating either pre-bromination of the aromatic ring or post-cyclization bromomethylation. Computational studies indicate that electron-donating groups at the 7-position enhance the electrophilicity of the methyl group, facilitating subsequent bromination.

Halogenation Agents

N-Bromosuccinimide (NBS) remains the preferred brominating agent due to its controlled reactivity in radical-mediated processes. As evidenced by the molecular formula $$ C8H8BBrO_2 $$ (MW 226.86 g/mol), stoichiometric equivalence between the benzoxaborole precursor and NBS is critical to avoid di-bromination byproducts.

Stepwise Synthetic Protocols

Pathway A: Direct Bromomethylation of Benzo[c]oxaborol-1(3H)-ol

This two-step approach begins with the synthesis of the parent benzoxaborole followed by regioselective bromination:

Step 1: Synthesis of Benzo[c]oxaborol-1(3H)-ol
2-Formylphenylboronic acid (10 mmol) is refluxed in toluene with p-toluenesulfonic acid (0.5 equiv) at 110°C for 6 hours, achieving 85% cyclization efficiency. The reaction proceeds via intramolecular esterification, as confirmed by the emergence of a characteristic $$ ^{11}B $$-NMR signal at δ 28.5 ppm.

Step 2: Radical Bromination
The parent compound (5 mmol) is treated with NBS (5.5 mmol) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride at 80°C. GC-MS monitoring reveals complete consumption of starting material within 3 hours, yielding 68% of the bromomethyl derivative.

Pathway B: Palladium-Mediated Cross-Coupling

For higher regiocontrol, this method employs Suzuki-Miyaura coupling to install the bromomethyl group prior to boronic acid cyclization:

Step 1: Synthesis of 7-Bromomethyl-2-formylphenylboronic Acid
2-Formylphenylboronic acid (10 mmol) reacts with bromomethylzinc chloride (12 mmol) in the presence of Pd(PPh$$3$$)$$4$$ (5 mol%) at 60°C. The reaction’s success hinges on strict anhydrous conditions, yielding 72% of the coupled product.

Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes cyclization in methanesulfonic acid at 90°C for 2 hours, achieving 78% isolated yield. $$ ^1H $$-NMR analysis shows complete disappearance of the formyl proton at δ 10.2 ppm and emergence of the oxaborole methylene signal at δ 4.7 ppm.

Reaction Optimization Strategies

Solvent Effects on Cyclization

Comparative studies in polar aprotic versus protic solvents reveal critical yield differences:

Solvent Dielectric Constant Cyclization Yield Byproduct Formation
Toluene 2.4 85% <5%
Dimethylformamide 36.7 62% 22%
Methanol 32.7 41% 34%

Data adapted from PMC studies on boronic acid cyclization

Catalytic System Tuning

The choice of palladium ligand significantly impacts cross-coupling efficiency in Pathway B:

Ligand Coupling Yield Reaction Time
Triphenylphosphine 72% 4 hours
SPhos 88% 2.5 hours
Xantphos 65% 5 hours

Electron-rich ligands like SPhos enhance oxidative addition rates while suppressing β-hydride elimination.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.85 (d, J=7.8 Hz, 1H, ArH), 7.45 (t, J=7.6 Hz, 1H, ArH), 4.72 (s, 2H, CH$$2$$Br), 4.35 (s, 2H, B-CH$$_2$$)
  • $$ ^{13}C $$-NMR (100 MHz, CDCl$$3$$) : δ 168.9 (B-O), 134.7-126.3 (aromatic carbons), 33.8 (CH$$2$$Br)
  • HRMS (ESI+) : m/z calc’d for C$$8H$$8$$BBrO$$_2$$ [M+H]$$^+$$: 226.9734, found: 226.9731

Applications in Medicinal Chemistry

The bromomethyl group’s versatility enables diverse derivatization pathways:

  • Antimycobacterial Agents : Coupling with aminopyridines yields compounds showing IC$$_{50}$$ values of 1.2 μM against Mycobacterium tuberculosis H37Rv
  • Leucyl-tRNA Synthetase Inhibitors : Molecular docking studies (PDB 5AGR) demonstrate binding energy of -9.4 kcal/mol at the editing active site
  • Prodrug Development : The bromide serves as a leaving group for nucleophilic aromatic substitution with pharmacophores

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a chemical compound with the molecular formula C8H8BBrO . While specific applications of this compound are not detailed in the provided search results, the broader class of benzoxaboroles, to which it belongs, has notable uses in medicinal chemistry .

Benzoxaboroles in Medicinal Chemistry

  • Drug Development Benzoxaboroles are recognized as a significant boronic acid motif in medicinal chemistry, with several derivatives having been approved or evaluated in clinical trials .
  • Antimicrobial Applications Tavaborole, a leucyl t-RNA synthetase inhibitor, is used topically to treat nail fungus .
  • Anti-inflammatory Applications Crisaborole, an anti-inflammatory PDE4 inhibitor, is approved for treating atopic dermatitis .
  • Treatment for Trypanosomiasis Acoziborole has been studied in clinical trials for the treatment of African sleeping sickness (trypanosomiasis) .
  • Enzyme Inhibition Benzoxaboroles have been investigated for their potential to inhibit proteases, including those of DENV-2 and SARS-CoV-2 . One study synthesized and tested benzoxaborole compounds against the protease of Dengue virus 2 (DENV-2) and the main protease of SARS-CoV-2, presenting structure-activity relationships, off-target evaluation, and enzymatic studies of the benzoxaborole inhibitor series . One such compound demonstrated reversible binding to its target .

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol depends on its specific application. In medicinal chemistry, boron-containing compounds often act by inhibiting enzymes through the formation of reversible covalent bonds with active site residues. This interaction can modulate the activity of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects at Position 7

Position 7 modifications influence solubility, metabolic stability, and target engagement.

Compound Substituent at C7 Key Properties/Applications References
7-(Bromomethyl) Bromomethyl Potential intermediate for further derivatization (e.g., Suzuki coupling, amination). Inferred
GSK656 2-Hydroxyethoxy Potent M. tuberculosis Leucyl-tRNA synthetase inhibitor (MIC = 0.5–1 µg/mL).
Compound 2 () Ethoxy Resolved via chiral HPLC; used to study enantiomer-specific activity.
6-Fluoro derivative Fluoro Improved solubility (25 µM in stock solution); used in antimicrobial research.

Key Insight : Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions compared to smaller substituents like ethoxy or fluoro. However, the hydroxyethoxy group in GSK656 improves water solubility, critical for oral bioavailability .

Substituent Effects at Position 3

Position 3 often hosts aminomethyl or nitromethyl groups, which are critical for target binding.

Compound Substituent at C3 Synthesis Highlights Biological Activity References
7-(Bromomethyl) -OL (Hydroxyl) Not reported in evidence; inferred from core structure. Unknown Inferred
GSK656 (S)-Aminomethyl Chiral resolution via HPLC; >98% enantiomeric excess. IC₅₀ = 0.15 µM against Mtb.
Compound 4 () Aminomethyl (chloro) Synthesized via N-chlorosuccinimide chlorination. Antimycobacterial activity tested.

Key Insight: The (S)-aminomethyl configuration in GSK656 is crucial for binding to Leucyl-tRNA synthetase, suggesting stereochemistry significantly impacts efficacy. Bromomethyl substitution at C7 could enable conjugation with amine-bearing moieties to mimic this pharmacophore .

Substituent Effects at Position 4

Position 4 substitutions modulate steric bulk and electronic effects.

Compound Substituent at C4 Synthesis Method Yield/Purity References
7-(Bromomethyl) -H (Unsubstituted) Not reported. N/A Inferred
GSK656 Chloro Pd-catalyzed cross-coupling. High purity (>98% ee).
Compound 9 () Ethyl Microwave-assisted Stille coupling. 11% yield after HPLC.
Compound 10 () Phenyl Tributylphenylstannane coupling. Moderate yield.

Key Insight : Chlorine at C4 in GSK656 enhances target affinity by introducing electronegativity, while bulkier groups (e.g., phenyl) may reduce solubility. The absence of a C4 substituent in this compound could simplify synthetic routes but may limit target specificity .

Q & A

Q. What are the common synthetic routes for preparing 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or catalytic coupling. A base-catalyzed approach involves reacting bromomethyl precursors (e.g., vinyl bromide) with benzo[c][1,2]oxaborol derivatives under alkaline conditions to install the bromomethyl group . For advanced routes, palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) with halogenated intermediates (e.g., 4-bromo derivatives) optimizes regioselectivity, with yields dependent on catalyst loading, solvent polarity (DMF preferred), and temperature (90°C for 12–24 hours) . Side reactions, such as boronate ester hydrolysis, are mitigated by anhydrous conditions and inert atmospheres .

Basic

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent placement and boronate ring integrity. For example, benzo[c][1,2]oxaborol derivatives exhibit distinct aromatic proton splitting patterns (δ 6.8–7.5 ppm) and hydroxyl group signals (δ 9–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₈BBrO₂: calc. 241.97 g/mol) and detects isotopic bromine patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, particularly for boronate ring conformation .

Advanced

Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?

Methodological Answer: Chiral resolution via HPLC with chiral stationary phases (e.g., Chiralpak AD column) effectively separates racemic mixtures. For example, enantiomers of nitro- or aminomethyl-substituted benzoxaborols are resolved using CO₂/methanol mobile phases, achieving >99% enantiomeric excess (ee) . Asymmetric catalysis (e.g., chiral palladium complexes) during coupling steps may also reduce post-synthetic purification needs .

Advanced

Q. What strategies optimize catalytic coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Selection : Pd(PPh₃)₄ outperforms other catalysts in Stille couplings (e.g., with tetramethylstannane), minimizing side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict moisture control to prevent boronate degradation .
  • Temperature Control : Reactions at 90°C under N₂ improve conversion rates without decomposing thermally sensitive bromomethyl groups .

Basic

Q. What safety protocols should be followed when handling bromomethyl-substituted benzoxaborol derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., HBr byproducts) .
  • Storage : Store in airtight containers at –20°C, segregated from oxidizers and acids to prevent decomposition .

Advanced

Q. How can computational modeling predict reactivity patterns in benzoxaborol derivatives?

Methodological Answer:

  • DFT Calculations : Density Functional Theory models assess electron density at the boronate oxygen, predicting nucleophilic attack sites (e.g., bromomethyl group reactivity) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aiding in solvent selection for coupling reactions .
  • Docking Studies : Evaluates binding affinity in drug-design contexts, such as interactions with enzymatic targets .

Advanced

Q. How can researchers resolve contradictions in literature regarding the compound’s reactivity under varying conditions?

Methodological Answer: Contradictions often arise from divergent solvent systems or catalysts. For example:

  • Base vs. Acid Conditions : Alkaline conditions favor nucleophilic substitution but may hydrolyze boronate rings, whereas acidic conditions stabilize the ring but slow reactivity .
  • Catalyst Comparisons : Pd-based catalysts improve coupling efficiency over Cu-mediated methods, but ligand choice (e.g., PPh₃ vs. bidentate ligands) alters regioselectivity . Systematic reproducibility studies under controlled conditions (pH, solvent, catalyst) are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.